molecular formula C7H11NO2 B1388123 2-Azaspiro[3.3]heptane-6-carboxylic acid CAS No. 1172691-93-8

2-Azaspiro[3.3]heptane-6-carboxylic acid

Cat. No. B1388123
CAS RN: 1172691-93-8
M. Wt: 141.17 g/mol
InChI Key: ACGZSACKMXZHNC-UHFFFAOYSA-N
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Description

“2-Azaspiro[3.3]heptane-6-carboxylic acid” is a chemical compound with the molecular formula C7H11NO2 . It is a sterically constrained amino acid that has been used in chemistry, biochemistry, and drug design .


Synthesis Analysis

The synthesis of “2-Azaspiro[3.3]heptane-6-carboxylic acid” involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .


Molecular Structure Analysis

The molecular structure of “2-Azaspiro[3.3]heptane-6-carboxylic acid” is characterized by a spirocyclic scaffold, which is a distinctive class of organic compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Azaspiro[3.3]heptane-6-carboxylic acid” include ring closure reactions of 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .


Physical And Chemical Properties Analysis

The physical form of “2-Azaspiro[3.3]heptane-6-carboxylic acid” is an off-white solid. It has a molecular weight of 255.19 and should be stored at 0-8°C .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The structural uniqueness of 2-Azaspiro[3.3]heptane-6-carboxylic acid makes it a valuable compound in medicinal chemistry. Its spirocyclic framework is advantageous for creating sterically constrained amino acids, which are crucial in the design of peptidomimetic drugs . These drugs mimic the structure of peptides and can be more efficient and selective ligands for biological targets, potentially leading to enhanced biological activity.

Synthesis of Ornithine and GABA Analogues

This compound serves as a precursor for the synthesis of analogues of ornithine and GABA (gamma-aminobutyric acid), which are significant in biological processes . Ornithine plays a role in the urea cycle, while GABA is a major inhibitory neurotransmitter in the brain. The analogues derived from 2-Azaspiro[3.3]heptane-6-carboxylic acid can be used to study these biological pathways or to develop drugs that modulate their activity.

Development of Sterically Constrained Amino Acids

Sterically constrained amino acids have a distinctive place in organic chemistry due to their potential for pre-organization of functional groups . This pre-organization can lead to compounds that are more effective in their interactions with biological molecules, making them of great interest for drug development and biochemical research.

Exploration of Spirocyclic Scaffolds

Spirocyclic scaffolds, like those found in 2-Azaspiro[3.3]heptane-6-carboxylic acid, offer a wide variation in the spatial disposition of functional groups . This variability is beneficial for creating molecules with specific three-dimensional shapes, which is critical for the interaction with biological targets and can lead to the discovery of new drugs with unique mechanisms of action.

Biochemistry Research

In biochemistry, the analogues of natural compounds created from 2-Azaspiro[3.3]heptane-6-carboxylic acid can be used to investigate the structure-function relationships of enzymes and receptors . By studying how these analogues interact with biological systems, researchers can gain insights into the fundamental processes of life.

Chemical Synthesis

The compound’s unique structure allows for the development of novel synthetic routes in chemical synthesis . It can be used to create complex molecules that are otherwise difficult to synthesize, aiding in the advancement of synthetic organic chemistry.

Safety and Hazards

The safety information for “2-Azaspiro[3.3]heptane-6-carboxylic acid” includes several hazard statements such as H302, H315, and H319. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

The sterically constrained nature of “2-Azaspiro[3.3]heptane-6-carboxylic acid” makes it a potential candidate for the design of peptidomimetic drugs . Its rigid spirocyclic scaffold provides a wide variation of spatial disposition of functional groups, which could be beneficial in drug discovery and design .

properties

IUPAC Name

2-azaspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)5-1-7(2-5)3-8-4-7/h5,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGZSACKMXZHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[3.3]heptane-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing 2-Azaspiro[3.3]heptane-derived amino acids like 2-Azaspiro[3.3]heptane-6-carboxylic acid?

A1: The paper focuses on synthesizing 2-Azaspiro[3.3]heptane-derived amino acids as potential analogues of important biological molecules like ornithine and GABA []. These analogues, including 2-Azaspiro[3.3]heptane-6-carboxylic acid, are interesting because the constrained spirocyclic scaffold can influence their conformational flexibility and potentially lead to enhanced selectivity and potency when interacting with biological targets compared to their natural counterparts []. This research is significant for developing new therapeutic agents by exploring the structure-activity relationship of these novel compounds.

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